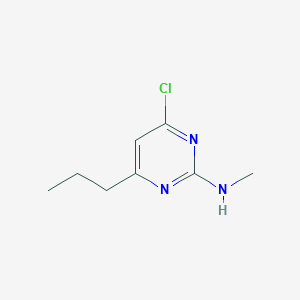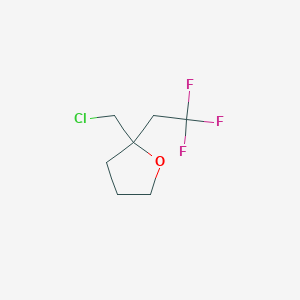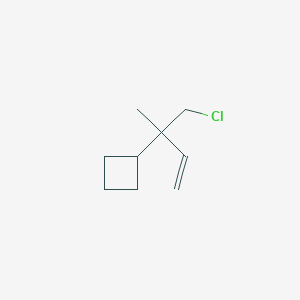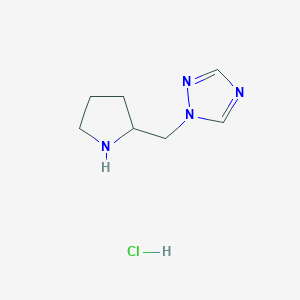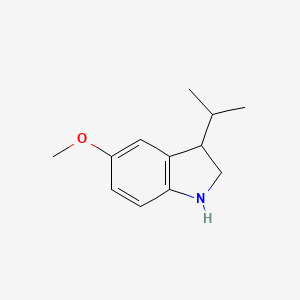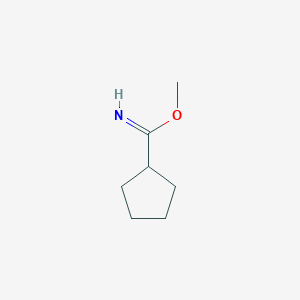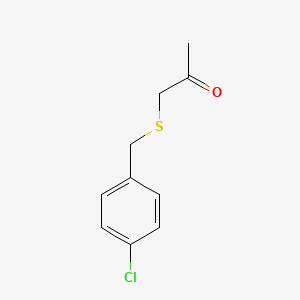
1-(4-Chlorobenzylthio)acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzylthio)acetone is an organic compound with the molecular formula C10H11ClOS. It is characterized by the presence of a chlorobenzylthio group attached to an acetone moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzylthio)acetone can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with acetone under basic or acidic conditions to form the desired product . Microwave-assisted synthesis has also been reported to produce functionalized benzalacetones efficiently .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as solid NaOH, Ba(OH)2, and FeCl3 are often used to facilitate the reaction .
化学反应分析
Types of Reactions: 1-(4-Chlorobenzylthio)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chlorobenzylthio)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Chlorobenzylthio)acetone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .
相似化合物的比较
- 1-(4-Bromobenzylthio)acetone
- 1-(4-Methylbenzylthio)acetone
- 1-(4-Nitrobenzylthio)acetone
Comparison: 1-(4-Chlorobenzylthio)acetone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine-substituted compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
属性
CAS 编号 |
40939-03-5 |
|---|---|
分子式 |
C10H11ClOS |
分子量 |
214.71 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methylsulfanyl]propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 |
InChI 键 |
JNFWNBVDFWSOQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CSCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


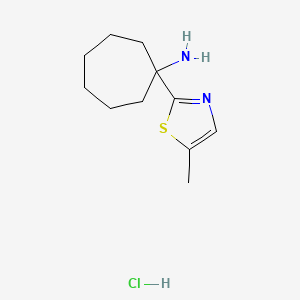

![2-[4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13197143.png)
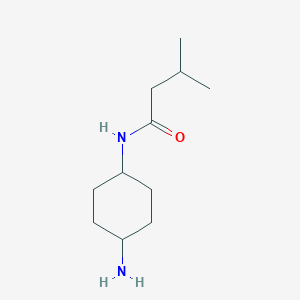
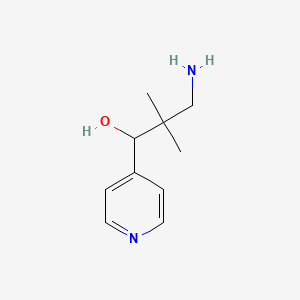
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
